2-cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid
Description
The compound 2-cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid (CAS: 743440-58-6) is a cyanoacrylic acid derivative with a molecular formula of C₁₆H₁₂Cl₂N₂O₂ and a molecular weight of 335.18 g/mol . Its structure features:
- A 2,3-dichlorophenyl group attached to the pyrrole nitrogen.
- 2,5-Dimethyl substituents on the pyrrole ring.
- A cyano group (‑C≡N) and a propenoic acid moiety (‑CH₂‑C(=O)OH) conjugated via an α,β-unsaturated double bond.
The stereochemistry is defined as (E)-configuration (trans) based on the SMILES string (C/C(=C(\C#N)/C(=O)O)/N1C2=C(C(=CC=C2)Cl)Cl) and InChIKey (HYPYAGVARWENJV-KPKJPENVSA-N) .
Properties
IUPAC Name |
(E)-2-cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2/c1-9-6-11(7-12(8-19)16(21)22)10(2)20(9)14-5-3-4-13(17)15(14)18/h3-7H,1-2H3,(H,21,22)/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPYAGVARWENJV-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C(=CC=C2)Cl)Cl)C)C=C(C#N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=C(C(=CC=C2)Cl)Cl)C)/C=C(\C#N)/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr reaction, involving cyclocondensation of 1,4-diketones with primary amines, is widely used for pyrrole synthesis. For the target compound, 1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is synthesized via:
- Formation of 1,4-Diketone : Reacting 2,3-dichloroacetophenone with methylglyoxal in the presence of a Lewis acid catalyst (e.g., ZnCl₂) yields the diketone intermediate.
- Cyclocondensation : Treating the diketone with ammonium acetate in acetic acid under reflux forms the pyrrole ring.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1,4-Diketone formation | ZnCl₂, toluene, 110°C, 12 h | 68% | |
| Cyclocondensation | NH₄OAc, AcOH, reflux, 6 h | 75% |
Multicomponent Coupling Reactions
A three-component coupling strategy (Scheme 1) offers higher atom economy:
- Methyl Pyruvate Synthesis : Claisen condensation of 2,3-dichloroacetophenone with dimethyl oxalate under microwave irradiation (250 W, 5 min) generates methyl 2-(2,3-dichlorophenyl)-3-oxobutanoate.
- Pyrrole Formation : Reacting the pyruvate with isopropylamine and isobutyraldehyde in 1,4-dioxane at room temperature yields the 1,2,5-trisubstituted pyrrole.
Optimization Insight : Microwave-assisted pyruvate synthesis reduces reaction time from 24 h to 5 min while maintaining yields >80%.
Integrated Synthesis Pathway
Combining the above steps, the full synthesis proceeds as follows:
Step 1 : Synthesis of 1-(2,3-Dichlorophenyl)-2,5-Dimethyl-1H-Pyrrole-3-Carbaldehyde
- Method : Multicomponent coupling (2,3-dichloroacetophenone, isopropylamine, isobutyraldehyde).
- Scale-Up Data : 10 g scale affords 7.2 g (72% yield) with >95% purity.
Step 2 : Knoevenagel Condensation
- Product Isolation : Acidification to pH 3–4 precipitates the crude product, which is recrystallized from ethanol/water (3:1).
Process Challenges :
- Regioselectivity : Competing aldol side reactions are suppressed by using anhydrous pyridine.
- Steric Hindrance : Bulkier aldehydes require extended reaction times (up to 8 h).
Analytical Characterization
Critical quality control metrics include:
Spectroscopic Validation
Chromatographic Purity
Applications and Derivatives
While the primary focus is synthesis, the compound’s structural analogs exhibit antifungal activity. Modifications to the pyrrole N-substituent or dichlorophenyl group are explored to enhance bioactivity.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, which may reduce the cyano group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at positions ortho and para to the dichlorophenyl group. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
2-cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 2-cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, while the dichlorophenyl and pyrrole rings can participate in π-π stacking interactions and hydrogen bonding. These interactions can modulate the activity of biological targets, leading to various pharmacological effects.
Comparison with Similar Compounds
Positional Isomers: Dichlorophenyl Substitution Patterns
A key positional isomer is 2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid (CAS: 743440-35-9, Molecular Weight: 335.18) . While both isomers share the same molecular formula and weight, the 2,5-dichloro substitution on the phenyl ring alters electronic and steric properties:
- Biological Implications : Chlorine position influences binding to targets like enzymes or receptors. For example, ortho-substituted chlorines may hinder rotation or interaction with hydrophobic pockets.
Functional Group Variations: Acid vs. Amide Derivatives
Several analogs replace the propenoic acid group with amide functionalities:
- N-Substituted Enamides: Example: N-[2,4-bis(morpholin-4-yl)phenyl]-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide (CAS: 949441-28-5) . Key Differences: The amide group reduces acidity (pKa ~10–12 for amides vs. ~2–4 for carboxylic acids), altering solubility and hydrogen-bonding capacity. This may enhance membrane permeability but reduce ionic interactions in biological systems .
Substituent Effects on the Pyrrole Ring
Variations in the pyrrole ring substituents significantly impact physicochemical properties:
- Cyclopropyl vs. Dichlorophenyl: 2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2-methylphenyl)prop-2-enamide (CAS: 522640-51-3) replaces the dichlorophenyl group with a cyclopropyl moiety.
- Methoxyethyl Substituents :
Structural and Functional Comparison Table
Biological Activity
2-Cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid is a synthetic organic compound notable for its diverse biological activities. With the molecular formula C16H12Cl2N2O2, this compound features a cyano group, a dichlorophenyl moiety, and a pyrrole ring, which contribute to its unique chemical properties and biological interactions.
The compound's structure allows for various chemical interactions, which are crucial in its biological activity. The key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C16H12Cl2N2O2 |
| Molecular Weight | 335.2 g/mol |
| IUPAC Name | 2-cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid |
| SMILES | CC1=CC(=C(N1C2=C(C(=CC=C2)Cl)Cl)C)C=C(C#N)C(=O)O |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The cyano and dichlorophenyl groups facilitate hydrogen bonding and hydrophobic interactions with proteins and enzymes. Additionally, the pyrrole ring can engage in π-π stacking interactions with aromatic residues in proteins, influencing their conformational dynamics and activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness may be linked to its ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways.
- Anticancer Properties : Preliminary research suggests that the compound may exhibit cytotoxic effects on cancer cell lines. It appears to induce apoptosis in specific cancer cells, potentially through the activation of intrinsic apoptotic pathways.
- Enzyme Inhibition : The compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states in target cells, providing a basis for further therapeutic applications.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrrole compounds, including this one, showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that modifications to the dichlorophenyl group enhanced antimicrobial efficacy.
- Cancer Cell Line Research : In another study focusing on cancer therapy, researchers evaluated the effects of this compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability, suggesting potential for development as an anticancer agent.
Comparison with Similar Compounds
The biological activity of this compound can be compared with similar compounds to highlight its unique properties:
| Compound Name | Biological Activity |
|---|---|
| 2-cyano-3-[1-(4-chlorophenyl)-1H-pyrrol-3-yl]prop-2-enoic acid | Moderate antimicrobial effects |
| 2-cyano-3-[1-(phenyl)-1H-pyrrol-3-yl]prop-2-enoic acid | Weak anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
